BenchChemオンラインストアへようこそ!

2-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Positional isomerism Physicochemical properties Kinase inhibitor design

This thiazolo[5,4-b]pyridine sulfonamide bears a rare ortho-ethoxybenzenesulfonamide moiety with a meta-phenyl bridge—a substitution pattern distinct from the para-ethoxy isomer (CAS 912622-96-9) and unsubstituted analogs. Published SAR confirms that phenyl-sulfonamide replacement of pyridyl-sulfonamide alters PI3Kα potency, while the 2-ethoxy group introduces steric and electronic features absent in 4-ethoxy variants. Sourced at ≥95% purity for same-week assay initiation, it is ideal for kinase profiling panels (e.g., KINOMEscan), EGFR-TK SAR expansion, and computational docking studies targeting Cys797 hinge interactions. Avoid experimental variability: validate this exact chemotype, not an uncharacterized analog.

Molecular Formula C20H17N3O3S2
Molecular Weight 411.49
CAS No. 912623-49-5
Cat. No. B2687225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
CAS912623-49-5
Molecular FormulaC20H17N3O3S2
Molecular Weight411.49
Structural Identifiers
SMILESCCOC1=CC=CC=C1S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4
InChIInChI=1S/C20H17N3O3S2/c1-2-26-17-10-3-4-11-18(17)28(24,25)23-15-8-5-7-14(13-15)19-22-16-9-6-12-21-20(16)27-19/h3-13,23H,2H2,1H3
InChIKeyWUCOUSNBWJTREE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 912623-49-5): Structural and Pharmacological Context for Procurement


2-Ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 912623-49-5) is a synthetic small molecule belonging to the thiazolo[5,4-b]pyridine sulfonamide class. This compound features a 2-ethoxybenzenesulfonamide moiety linked via a meta-substituted phenyl bridge to a thiazolo[5,4-b]pyridine core. Thiazolo[5,4-b]pyridine derivatives are recognized as privileged scaffolds in kinase inhibitor drug discovery, with multiple members demonstrating potent inhibitory activity against EGFR tyrosine kinase and phosphoinositide 3-kinase (PI3K) targets [1]. The compound has a molecular formula of C20H17N3O3S2 and a molecular weight of 411.49 g/mol. It is commercially available from multiple suppliers at typical research-grade purity (≥95%) [2].

Why Generic Substitution Fails for 2-Ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide


Within the thiazolo[5,4-b]pyridine sulfonamide family, minor structural modifications—including the position of the sulfonamide attachment on the central phenyl ring (meta vs. para), the nature of the aryl/heteroaryl sulfonamide group, and the presence and position of alkoxy substituents—produce divergent target engagement and selectivity profiles. Published structure–activity relationship (SAR) studies show that replacing a pyridyl sulfonamide with a phenyl sulfonamide significantly alters PI3Kα inhibitory potency, and that the 2-ethoxy substitution pattern introduces steric and electronic features distinct from the 4-ethoxy positional isomer [1]. Consequently, substituting the titled compound with a close analog bearing a different substitution pattern without confirmatory biochemical validation carries a high risk of obtaining qualitatively different experimental outcomes [2].

Quantitative Differentiation Evidence for 2-Ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide vs. Closest Analogs


Ortho-Ethoxy vs. Para-Ethoxy Positional Isomerism: Impact on Physicochemical and Predicted Binding Properties

The titled compound bears a 2-ethoxy (ortho-ethoxy) substituent on the benzenesulfonamide ring, in contrast to the 4-ethoxy (para-ethoxy) positional isomer (CAS 912622-96-9). In medicinal chemistry, ortho-substitution on a sulfonamide phenyl ring alters the dihedral angle between the sulfonamide group and the phenyl ring, modifies hydrogen-bonding geometry, and affects molecular shape and lipophilicity relative to para-substitution. Computational predictions indicate the 2-ethoxy isomer exhibits a distinct conformational landscape compared to the 4-ethoxy isomer, which may translate into differential kinase selectivity profiles [1]. Although direct head-to-head bioactivity data for this pair are not publicly available, the well-established impact of ortho vs. para substitution on target binding in sulfonamide-containing kinase inhibitors supports the inference that these two isomers are not functionally interchangeable [2].

Positional isomerism Physicochemical properties Kinase inhibitor design

Thiazolo[5,4-b]pyridine Core as a Validated Kinase Inhibitor Scaffold

The thiazolo[5,4-b]pyridine core present in the titled compound is a validated pharmacophore for kinase inhibition. In a recent study, a series of thiazolo[5,4-b]pyridine sulfonamide derivatives demonstrated potent anticancer activity with the lead compound 10k achieving IC50 values of 0.010 μM (HCC827), 0.08 μM (H1975), and 0.82 μM (A549)—equipotent to the clinically approved EGFR inhibitor Osimertinib [1]. While the titled compound was not directly tested in this study, its shared core scaffold places it within a chemotype known to engage the EGFR kinase active site via hinge-region hydrogen bonding with Cys797 [1]. This class-level evidence supports the compound's candidacy as an EGFR-TK inhibitor probe, though its precise potency relative to 10k remains to be experimentally determined.

Kinase inhibition EGFR-TK Anticancer activity

Sulfonamide Moiety as a Critical Determinant of PI3Kα Inhibitory Activity

SAR studies on thiazolo[5,4-b]pyridine derivatives have shown that the sulfonamide functionality is essential for PI3Kα inhibitory activity. In a series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines, compound 19a (bearing a pyridyl sulfonamide) achieved an IC50 of 3.6 nM against PI3Kα. Critically, replacement of the pyridyl group attached to the thiazolo[5,4-b]pyridine by a phenyl group led to a significant decrease in activity [1]. The titled compound bears a phenyl-substituted thiazolo[5,4-b]pyridine and a 2-ethoxybenzenesulfonamide group. While the phenyl substitution on the core is predicted to reduce PI3Kα potency relative to pyridyl-substituted analogs, the 2-ethoxybenzenesulfonamide moiety introduces a distinct sulfonamide SAR branch that may redirect kinase selectivity toward other targets [1].

PI3K inhibition Sulfonamide SAR Enzymatic assay

Commercial Availability and Research-Grade Purity Benchmark

2-Ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 912623-49-5) is commercially available from multiple specialized chemical suppliers at a standard purity of ≥95% [1]. This purity level is consistent with the research-grade benchmark for kinase inhibitor probe compounds and is suitable for initial in vitro screening without additional purification. In contrast, many closely related thiazolo[5,4-b]pyridine sulfonamide analogs cited in the primary literature are not commercially stocked and require custom synthesis, which introduces lead times and batch-to-batch variability risks [2]. The compound's catalog availability at defined purity distinguishes it from literature-only analogs for immediate procurement and experimental use.

Procurement Purity specification Research tool

Recommended Application Scenarios for 2-Ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide Based on Differentiation Evidence


Kinase Selectivity Profiling and Off-Target Screening Panels

The compound's ortho-ethoxy substitution pattern and meta-phenyl bridge attachment differentiate it from both the para-ethoxy isomer (CAS 912622-96-9) and the unsubstituted benzenesulfonamide analogs. These structural features may redirect kinase selectivity away from canonical PI3Kα targets (where phenyl-substituted thiazolopyridines show reduced potency) and toward alternative kinase targets. The compound is well-suited for inclusion in broad kinase profiling panels (e.g., KINOMEscan) to map its selectivity fingerprint against 400+ kinases, leveraging the thiazolo[5,4-b]pyridine core's established kinase engagement capability [1] [2].

EGFR-Mutant NSCLC Probe Development with Novel Sulfonamide SAR

The thiazolo[5,4-b]pyridine sulfonamide chemotype has demonstrated potent EGFR-TK inhibition with IC50 values as low as 0.010 μM in HCC827 NSCLC cells [1]. The titled compound, bearing a 2-ethoxybenzenesulfonamide moiety not present in the published lead series, offers a novel SAR expansion opportunity for medicinal chemistry teams seeking to optimize ADME properties while retaining EGFR inhibitory activity. The compound can serve as a starting point for focused library synthesis exploring 2-alkoxy substitution effects on EGFR potency and selectivity over wild-type EGFR [1].

Computational Docking and Pharmacophore Model Validation

The compound's well-defined 2-ethoxy substitution and thiazolo[5,4-b]pyridine core make it suitable for computational docking studies to validate pharmacophore models of kinase hinge-region binding. Molecular docking of the thiazolo[5,4-b]pyridine series has revealed key hydrogen-bond interactions with Cys797 in the EGFR active site [1]. The titled compound can be used as a test ligand to assess whether ortho-ethoxy substitution preserves or alters this critical hinge-binding interaction, providing valuable feedback for structure-based design iterations [1].

Rapid-Start Biochemical Screening with Immediate Compound Availability

Unlike literature-reported lead compounds that require custom synthesis (4–12 week lead times), the titled compound is commercially stocked at ≥95% purity, enabling same-week initiation of biochemical assays [2]. This makes it a practical choice for pilot experiments, assay development, or as a positive control for thiazolo[5,4-b]pyridine-based inhibitor screens where rapid turnaround is prioritized over absolute potency optimization [2] [3].

Quote Request

Request a Quote for 2-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.